Cas no 1017028-06-6 (4-Chloro-8-ethylquinoline-3-carbonitrile)

4-Chloro-8-ethylquinoline-3-carbonitrile is a versatile heterocyclic compound featuring a chloro-substituted quinoline core with an ethyl group at the 8-position and a cyano functional group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing cyano and chloro groups enhance its utility in cross-coupling reactions, while the ethyl substituent can influence steric and electronic properties. The compound is particularly useful in the development of biologically active molecules, including potential antimicrobial and anticancer agents. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Chloro-8-ethylquinoline-3-carbonitrile structure
1017028-06-6 structure
Product name:4-Chloro-8-ethylquinoline-3-carbonitrile
CAS No:1017028-06-6
MF:C12H9ClN2
Molecular Weight:216.666261434555
CID:4676024

4-Chloro-8-ethylquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-chloro-8-ethylquinoline-3-carbonitrile
    • FCH5850004
    • 4-Chloro-8-ethylquinoline-3-carbonitrile
    • インチ: 1S/C12H9ClN2/c1-2-8-4-3-5-10-11(13)9(6-14)7-15-12(8)10/h3-5,7H,2H2,1H3
    • InChIKey: VYFYYUFSVOJJMC-UHFFFAOYSA-N
    • SMILES: ClC1C(C#N)=CN=C2C=1C=CC=C2CC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • トポロジー分子極性表面積: 36.7

4-Chloro-8-ethylquinoline-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-40468-10.0g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
10.0g
$2638.0 2023-02-10
Enamine
EN300-40468-0.1g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
0.1g
$202.0 2023-02-10
Enamine
EN300-40468-5.0g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
5.0g
$1779.0 2023-02-10
TRC
C121070-250mg
4-Chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
250mg
$ 670.00 2022-06-06
Enamine
EN300-40468-1.0g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
1.0g
$614.0 2023-02-10
Enamine
EN300-40468-0.25g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
0.25g
$288.0 2023-02-10
TRC
C121070-500mg
4-Chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
500mg
$ 1115.00 2022-06-06
Enamine
EN300-40468-0.05g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
0.05g
$135.0 2023-02-10
Enamine
EN300-40468-0.5g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
0.5g
$480.0 2023-02-10
Enamine
EN300-40468-2.5g
4-chloro-8-ethylquinoline-3-carbonitrile
1017028-06-6
2.5g
$1202.0 2023-02-10

4-Chloro-8-ethylquinoline-3-carbonitrile 関連文献

4-Chloro-8-ethylquinoline-3-carbonitrileに関する追加情報

4-Chloro-8-ethylquinoline-3-carbonitrile (CAS No. 1017028-06-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis

4-Chloro-8-ethylquinoline-3-carbonitrile, identified by its CAS number 1017028-06-6, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its quinoline core structure modified with a chloro and ethyl substituent at the 4th and 8th positions respectively, and a nitrile group at the 3rd position, has garnered considerable attention due to its utility in synthesizing various biologically active molecules.

The structural framework of 4-Chloro-8-ethylquinoline-3-carbonitrile imparts unique electronic and steric properties that make it a valuable building block for drug discovery. The presence of the chloro group at the 4-position enhances reactivity, allowing for further functionalization through nucleophilic substitution reactions. Meanwhile, the ethyl group at the 8-position introduces steric hindrance, which can influence the binding affinity of resulting molecules to biological targets.

The nitrile group at the 3-position serves as a versatile handle for further chemical transformations. It can be hydrolyzed to form a carboxylic acid, or reduced to an amine, providing multiple pathways for structural diversification. These features have made 4-Chloro-8-ethylquinoline-3-carbonitrile a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that quinoline-based compounds exhibit properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects. Among these derivatives, 4-Chloro-8-ethylquinoline-3-carbonitrile has shown promise in several preclinical studies.

One notable application of 4-Chloro-8-ethylquinoline-3-carbonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating the quinoline scaffold into kinase inhibitors, researchers aim to develop drugs that can selectively target and inhibit aberrant signaling pathways. The chloro and nitrile groups in 4-Chloro-8-ethylquinoline-3-carbonitrile provide opportunities for designing molecules with enhanced potency and selectivity.

Furthermore, the compound has been explored in the development of antimalarial agents. Malaria remains a significant global health challenge, particularly in tropical regions where drug resistance is prevalent. Quinoline derivatives have a long history of use in antimalarial therapy, with chloroquine being one of the most well-known examples. The structural modifications introduced in 4-Chloro-8-ethylquinoline-3-carbonitrile aim to enhance its efficacy against drug-resistant strains of Plasmodium falciparum while minimizing side effects.

The versatility of 4-Chloro-8-ethylquinoline-3-carbonitrile extends beyond kinase inhibitors and antimalarial agents. It has also been utilized in the synthesis of compounds with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These diseases are characterized by the aggregation of misfolded proteins, leading to neuronal dysfunction and death. Quinoline-based molecules have shown neuroprotective properties by inhibiting protein aggregation and modulating neuronal signaling pathways.

The synthesis of 4-Chloro-8-ethylquinoline-3-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the Friedel-Crafts alkylation of quinoline followed by chlorination and cyanation at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and industrial applications.

In conclusion, 4-Chloro-8-ethylquinoline-3-carbonitrile (CAS No. 1017028-06-6) is a multifaceted intermediate with significant potential in pharmaceutical development. Its unique structural features facilitate diverse chemical transformations, making it a valuable tool for medicinal chemists. Recent research highlights its role in synthesizing kinase inhibitors, antimalarial agents, and neuroprotective compounds, underscoring its importance in addressing various therapeutic challenges.

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